2-[(E)-(2-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-methoxyphenyl acetate
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Overview
Description
2-[(E)-({2-[4-BROMO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-METHOXYPHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, an amide group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({2-[4-BROMO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-METHOXYPHENYL ACETATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Esterification: Formation of the ester group through the reaction of an alcohol with an acyl chloride or anhydride.
Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the brominated aromatic ester with the amide derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({2-[4-BROMO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized to form corresponding quinones.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-[(E)-({2-[4-BROMO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-METHOXYPHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(E)-({2-[4-BROMO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and the amide group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-({2-[4-CHLORO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-METHOXYPHENYL ACETATE
- 2-[(E)-({2-[4-FLUORO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-METHOXYPHENYL ACETATE
Uniqueness
The presence of the bromine atom in 2-[(E)-({2-[4-BROMO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-METHOXYPHENYL ACETATE imparts unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions with molecular targets, making this compound particularly valuable in certain applications.
Properties
Molecular Formula |
C22H25BrN2O5 |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
[2-[(E)-[[2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]-4-methoxyphenyl] acetate |
InChI |
InChI=1S/C22H25BrN2O5/c1-13(2)18-10-19(23)14(3)8-21(18)29-12-22(27)25-24-11-16-9-17(28-5)6-7-20(16)30-15(4)26/h6-11,13H,12H2,1-5H3,(H,25,27)/b24-11+ |
InChI Key |
DXYURXTXXQNTKW-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)OC)OC(=O)C |
Origin of Product |
United States |
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